molecular formula C9H13NO B1275374 1-Amino-3-phenylpropan-2-ol CAS No. 50411-26-2

1-Amino-3-phenylpropan-2-ol

Cat. No. B1275374
CAS RN: 50411-26-2
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-UHFFFAOYSA-N
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Description

1-Amino-3-phenylpropan-2-ol is a chemical compound that is structurally related to a variety of biologically active molecules. While the specific compound 1-Amino-3-phenylpropan-2-ol is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and studied for their biological activities. These include inhibitors of polyamine biosynthesis, antimalarial agents, immunosuppressive drugs, monoamine reuptake inhibitors, and potential treatments for HIV .

Synthesis Analysis

The synthesis of related compounds often involves innovative techniques to improve efficiency and selectivity. For instance, microwave-assisted ring opening of epoxides has been used to synthesize a series of 1-aminopropan-2-ols, demonstrating a general route to these compounds with potential antimalarial activities . Another approach includes the highly diastereoselective cyanohydrin formation used in the synthesis of an HIV protease inhibitor component . These methods highlight the versatility and adaptability of synthetic strategies to produce compounds with specific configurations and biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Amino-3-phenylpropan-2-ol plays a crucial role in their biological activity. For example, the absolute configuration at the quaternary carbon in immunosuppressive 2-aminopropane-1,3-diols affects their activity . Additionally, the discovery of monoamine reuptake inhibitors shows that the stereochemistry of the diastereomeric isomers significantly influences their potency and selectivity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored in the context of their biological function. For instance, 1-Aminooxy-3-aminopropane exhibits potent inhibition of enzymes involved in polyamine biosynthesis without affecting other pyridoxal phosphate-containing enzymes . This specificity is crucial for the therapeutic potential of such inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are tailored to enhance their biological efficacy. For example, the synthesis of secondary aminopropanols and their evaluation in vitro suggests that while they may not have significant antioxidant activity, they possess membrane-stabilizing properties, which could be due to interactions with cell membrane components . The determination of 1-aminopropan-2-one in water samples also indicates the importance of understanding the physical properties, such as volatility, which can be exploited for analytical purposes .

Scientific Research Applications

1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Application Summary: This compound is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. These amines are constituents in approximately 40% of all active pharmaceutical ingredients .
  • Methods of Application: The application involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity. The process starts from prochiral ketones .
  • Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

2. Synthesis of Tridentate Chiral Schiff Base Ligands

  • Application Summary: “1-Amino-3-phenylpropan-2-ol” reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands. These ligands can form H-bonded chiral supramolecular metal-organic architectures .
  • Results or Outcomes: The outcomes include the formation of H-bonded chiral supramolecular metal-organic architectures .

3. Enhancement of Antimicrobial Activity

  • Application Summary: This compound can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .
  • Results or Outcomes: The outcomes include enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus .

4. Formation of Oxazolines

  • Application Summary: “1-Amino-3-phenylpropan-2-ol” reacts with nitriles to form oxazolines. These oxazolines are useful in Pd-catalyzed allylic substitution .
  • Results or Outcomes: The outcomes include the formation of oxazolines which are useful in Pd-catalyzed allylic substitution .

5. Synthesis of Dapoxetine

  • Application Summary: This compound is a useful intermediate for the synthesis of dapoxetine .
  • Results or Outcomes: The outcomes include the synthesis of dapoxetine .

6. 3D Visualization in Molecular Dynamics Simulation

  • Application Summary: Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations. This compound has been used in a 3D Visualizing Molecular Dynamics Simulation .
  • Results or Outcomes: The outcomes include enhanced understanding of stereochemistry, isomerism, hybridization, and orbitals .

Safety And Hazards

When handling “1-Amino-3-phenylpropan-2-ol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of “1-Amino-3-phenylpropan-2-ol” could involve further exploration of its synthesis methods and potential applications. For instance, its ability to form H-bonded chiral supramolecular metal-organic architectures suggests potential applications in the field of materials science . Additionally, its role in enhancing the antimicrobial activity of methicillin suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396016
Record name 1-amino-3-phenyl-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-phenylpropan-2-ol

CAS RN

50411-26-2
Record name 1-amino-3-phenyl-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-phenylpropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of 1-azido-3-phenyl-propan-2-ol (590 mg, 3.4 mmol) in 20 mL methanol under a nitrogen atmosphere was added 10 mg of Pd(OH)2/C (10%). Hydrogen gas was delivered via balloon. The solution was stirred overnight at room temperature. The catalyst was removed by filtering the solution through a bed of celite, and the filtrate was concentrated to give a clear oil under reduced pressure. M+1=152.
Name
1-azido-3-phenyl-propan-2-ol
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-(phenylmethyl)oxirane (7.5 g, 56.3 mmol) in NH4OH (100 mL) was stirred at 25° C. in a sealed tube. After 12 h, the solution was concentrated and used directly: LCMS (ES) m/e 152 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 6.0 g of 3-phenyl-2-hydroxypropylazide (prepared as described in Preparation 16), 2.6 g of lithium aluminum hydride and 300 ml of anhydrous tetrahydrofuran were used, to give 5.26 g of the title compound, melting at 64° C. to 66° C.
Name
3-phenyl-2-hydroxypropylazide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Layton, MJ Kelly III, KJ Rodzinak… - ACS Chemical …, 2011 - ACS Publications
… The isomeric oxazole 33 was prepared from (S,S)-44 by first coupling with 1-amino-3-phenylpropan-2-ol and then oxidizing to the ketone 54. In this case, deprotection of the Boc-amine …
Number of citations: 34 pubs.acs.org
J Xu - Journal of Peptide Science, 2021 - Wiley Online Library
… For the synthesis of α-substituted sulfonopeptides, Liskamp group first prepared a vicinal amino secondary alcohol, 1-amino-3-phenylpropan-2-ol, from 2-phenylacetaldehyde via the …
Number of citations: 1 onlinelibrary.wiley.com

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